3-(4-chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide
Description
3-(4-Chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 1, and a 3-pyridylmethyl substituent on the carboxamide nitrogen.
Properties
Molecular Formula |
C17H15ClN4O |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-22-16(17(23)20-11-12-3-2-8-19-10-12)9-15(21-22)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
GEFVPLHEZCJVGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl, methyl, and pyridylmethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
-
Step 1: Synthesis of Pyrazole Ring
- Starting materials: Hydrazine and a β-diketone.
- Reaction conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran, triethylamine in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-(4-Chlorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (10F)
- Structural Differences : Replaces the 1-methyl and 3-pyridylmethyl groups with 1-phenyl and pyridin-2-yl substituents.
- Synthesis : Produced via oxidative amidation in 62% yield, highlighting the impact of electron-donating/withdrawing groups on reaction efficiency .
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b)
- Structural Differences: Features dual chlorophenyl groups and a cyano-substituted pyrazole.
- Synthesis : Synthesized via EDCI/HOBt-mediated coupling (68% yield), with a higher melting point (171–172°C) than the target compound, suggesting enhanced crystallinity due to halogenation .
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Structural Differences : Contains a 6-chloro-3-pyridylmethyl group and 4-ethoxyphenyl substituent.
- Crystallography: Monoclinic crystal system (P21/n) with distinct unit cell parameters (a = 10.0697 Å, b = 5.1399 Å), indicating structural rigidity influenced by the ethoxy group .
- Significance : The ethoxy group’s electron-donating nature may enhance metabolic stability compared to the target’s methyl group.
Antiviral Activity
- 1-Methyl-N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1a) : Exhibits antiviral activity (EC50 = 0.12 μM) with a sulfonamide group critical for efficacy. The trifluoromethyl group enhances lipophilicity, a feature absent in the target compound .
Cannabinoid Receptor Binding
- Anandamide: A natural pyrazole analog with arachidonic acid-derived chains. Binds cannabinoid receptors (Ki < 50 nM), demonstrating the pyrazole core’s adaptability to diverse targets .
Physicochemical Properties
Analytical and Computational Tools
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